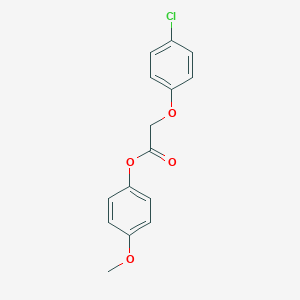

4-Methoxyphenyl (4-chlorophenoxy)acetate

説明

4-Methoxyphenyl (4-chlorophenoxy)acetate is an ester derivative featuring a 4-chlorophenoxy group linked to an acetate backbone, with a 4-methoxyphenyl ester moiety. Chlorophenoxy acetates are commonly explored for their biological activities, including antimicrobial and herbicidal properties, and as intermediates in organic synthesis . The methoxy group in the phenyl ring may enhance solubility and influence electronic properties compared to halogenated analogs .

特性

分子式 |

C15H13ClO4 |

|---|---|

分子量 |

292.71 g/mol |

IUPAC名 |

(4-methoxyphenyl) 2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C15H13ClO4/c1-18-12-6-8-14(9-7-12)20-15(17)10-19-13-4-2-11(16)3-5-13/h2-9H,10H2,1H3 |

InChIキー |

KRTZHKQTFXIRFH-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl |

正規SMILES |

COC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl and phenoxy groups significantly impact solubility, stability, and reactivity:

*Calculated based on molecular formula C₁₅H₁₃ClO₄.

Key Observations :

- The methoxy group in 4-Methoxyphenyl (4-chlorophenoxy)acetate likely improves water solubility compared to brominated analogs (e.g., 4-bromophenyl derivatives) due to its electron-donating nature .

- Halogen substituents (Br, Cl) increase molecular weight and lipophilicity, favoring membrane permeability in biological systems .

Example Syntheses:

Ethyl 2-(4-chlorophenoxy)acetate: Prepared from 4-chlorophenol and ethyl chloroacetate using KI catalysis (83% yield) . Reacted with hydrazine hydrate to form acetohydrazide intermediates .

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole Derivatives: Derived from 4-chlorophenoxyacetic acid via esterification, hydrazide formation, and cyclization (microwave-assisted methods improve yields to >80%) .

4-Bromophenyl Analogs :

Comparison :

- Microwave-assisted synthesis reduces reaction time (e.g., 15 minutes vs. hours for conventional methods) .

- The methoxyphenyl group may require protective-group strategies during synthesis to prevent demethylation.

Antimicrobial Activity:

- N-Substituted 1,3,4-oxadiazole Derivatives : Exhibit potent antibacterial activity against S. typhi and S. aureus (MIC < 1 µg/mL) .

- 4-Chlorophenylacetic Acid Derivatives : Show moderate cytotoxicity, suggesting selectivity in therapeutic applications .

Herbicidal and Enzymatic Effects:

- 2,4-Dichlorophenoxyacetic Acid (2,4-D): A well-known herbicide; its ammonium salts (e.g., dimethylamine 2,4-D) are commercially used .

Inference for 4-Methoxyphenyl Analogs :

- The methoxy group may reduce herbicidal activity compared to 2,4-D but enhance binding to eukaryotic targets due to increased polarity.

Recommendations for 4-Methoxyphenyl Derivative :

- Assume similar handling protocols as chlorophenoxy analogs (use PPE, avoid inhalation). Toxicity data should be validated experimentally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。